molecular formula C16H27ClN2O2 B13805893 Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride CAS No. 77656-17-8

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride

Cat. No.: B13805893
CAS No.: 77656-17-8
M. Wt: 314.8 g/mol
InChI Key: KZSUKJGEYUBRCD-UHFFFAOYSA-N
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Description

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride is a chemical compound with the molecular formula C16H27ClN2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride typically involves the reaction of diethylamine with 2,4,6-trimethylphenyl isocyanate, followed by quaternization with an alkyl halide such as ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium bromide
  • Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium iodide

Uniqueness

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

77656-17-8

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2,4,6-trimethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-6-18(7-2)8-9-20-16(19)17-15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H

InChI Key

KZSUKJGEYUBRCD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=C(C=C(C=C1C)C)C.Cl

Origin of Product

United States

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